N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride

Aqueous solubility Formulation reproducibility Salt selection

Researchers quantifying PFAS precursor loads at AFFF-impacted sites face a critical gap: standard PFHxS monitoring misses sulfonamide-based precursors. AmPr-FHxSA (CAS 68957-61-9) is the permanently cationic hydrochloride salt that directly addresses this need-it is one of the first two confirmed ECF-based precursors generating PFHxS in the TOP assay (Cook et al., 2022). • Validated TOP assay calibration standard enabling accurate precursor quantification • Well-characterized biotransformation pathway yielding 30-38% identifiable products (FHxSA & PFHxS) • Consistent cationic speciation across pH ranges, unlike the free base (CAS 50598-28-2)

Molecular Formula C11H13F13N2O2S.ClH
C11H14ClF13N2O2S
Molecular Weight 520.74 g/mol
CAS No. 68957-61-9
Cat. No. B12828072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride
CAS68957-61-9
Molecular FormulaC11H13F13N2O2S.ClH
C11H14ClF13N2O2S
Molecular Weight520.74 g/mol
Structural Identifiers
SMILESCN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl
InChIInChI=1S/C11H13F13N2O2S.ClH/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h25H,3-5H2,1-2H3;1H
InChIKeyFOFYISWSOGYVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride (CAS 68957-61-9): Cationic C6 Fluorosurfactant and PFAS Precursor for Research and Industrial Procurement


N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride (CAS 68957-61-9) is the permanently cationic hydrochloride salt of a C6 perfluorohexane sulfonamide bearing a dimethylaminopropyl side chain. With a molecular formula of C₁₁H₁₄ClF₁₃N₂O₂S and a molecular weight of 520.74 g·mol⁻¹, it is structurally classified as an electrochemical fluorination (ECF)-derived polyfluoroalkyl substance within the broader per- and polyfluoroalkyl substances (PFAS) family [1]. The compound is also known in the environmental chemistry literature as N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), reflecting its quaternary ammonium character in aqueous solution [2]. The compound serves dual roles: as a cationic fluorosurfactant with demonstrated surface activity and as a significant ECF-based PFAS precursor whose environmental transformation products include perfluorohexane sulfonamide (FHxSA) and perfluorohexane sulfonic acid (PFHxS) [3].

Why Generic Substitution of CAS 68957-61-9 with Structurally Related Perfluorohexane Sulfonamides Carries Quantifiable Risk


Procurement decisions that treat N-(3-(dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride as interchangeable with its free base (CAS 50598-28-2), the parent perfluorohexane sulfonamide FHxSA (CAS 41997-13-1), or alternative C6 fluorosurfactants ignore critical differences in ionization state, environmental partitioning behavior, and biological activity that are supported by published quantitative evidence. The hydrochloride salt exists as a permanently cationic quaternary ammonium species in aqueous solution, conferring fundamentally different solubility, sorption, and microbial interaction profiles compared to the neutral free base or the anionic perfluorohexane sulfonate (PFHxS) [1]. The dimethylaminopropyl moiety is not a passive substituent: it directly governs the compound's zwitterionic/cationic speciation, which has been shown to produce soil-water partitioning coefficients (log Kd) that vary by approximately 1.5 to 2 log units across diverse soils—a range substantially exceeding that of both short-chain (<0.5 log units) and long-chain PFAS (0.5–1.5 log units) [2]. Furthermore, the compound's inhibitory effect on aerobic BTEX-degrading microbial cultures has been demonstrated to be more pronounced than that of the anionic PFHxS at equivalent concentrations, establishing that charge and head-group chemistry are non-trivial determinants of environmental and biological impact [3]. Substituting without verifying the specific salt form, counterion, and head-group architecture risks invalidating experimental reproducibility and regulatory compliance in environmental monitoring, remediation research, and surfactant formulation applications.

Quantitative Differentiation Evidence for N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride (CAS 68957-61-9) vs. Closest Analogs


Permanently Cationic Quaternary Ammonium Character vs. Free Base: Molecular Weight and Ionization Evidence for Formulation Consistency

CAS 68957-61-9 is the monohydrochloride salt, bearing a permanent positive charge on the dimethylammonio group, while its closest structural analog, the free base N-[3-(dimethylamino)propyl]tridecafluorohexanesulphonamide (CAS 50598-28-2), exists as a neutral amine that is only partially protonated depending on solution pH. The molecular weight difference directly reflects the HCl adduct: 520.74 g·mol⁻¹ for the hydrochloride (C₁₁H₁₄ClF₁₃N₂O₂S) vs. 484.28 g·mol⁻¹ for the free base (C₁₁H₁₃F₁₃N₂O₂S) . Patent literature on perfluoroalkanesulfonamidoamine quaternization products explicitly documents that the quaternary ammonium form exhibits high affinity for water and enhanced aqueous solubility, a property exploited for formulating homogeneous aqueous surfactant systems without pH adjustment [1]. Perfluoroalkane sulfonamide salts are also documented to reduce the surface tension of water to less than 20 dyn/cm at concentrations as low as 0.2 g/L [2]. In contrast, the free base form may precipitate upon dilution with water and acidification with HCl, as noted in the quaternization patent literature [1].

Aqueous solubility Formulation reproducibility Salt selection

Enhanced Microbial Inhibition of Aerobic BTEX-Degrading Consortia vs. Anionic PFHxS at Equivalent Concentrations

In a 2024 study published in Environmental Science & Technology, Cook et al. directly compared the inhibitory effects of four PFAS compounds—including AmPr-FHxSA (the free-base nomenclature for the dimethylaminopropyl perfluorohexane sulfonamide corresponding to CAS 68957-61-9), perfluorohexane sulfonamide (FHxSA), perfluorohexanesulfonic acid (PFHxS), and the nonfluorinated surfactant sodium dodecyl sulfate (SDS)—on an aerobic BTEX-degrading enrichment culture [1]. The study reported that both FHxSA and AmPr-FHxSA inhibited the aerobic BTEX-degrading enrichment, and that this inhibitory effect was more pronounced than that caused by the anionic PFHxS at equivalent concentrations [1]. The anaerobic TCE-dechlorinating coculture was resistant to individual PFAS exposures but was inhibited by >1000× diluted AFFF, while the anaerobic toluene-degrading enrichment was not inhibited by AFFF or individual PFASs, demonstrating that the microbial toxicity profile is specific to both the PFAS chemical structure and the microbial metabolic context [1].

Microbial ecotoxicology Bioremediation compatibility AFFF-impacted site assessment

Soil-Water Partitioning: Zwitterionic AmPr-FHxSA Exhibits 1.5–2 Log Unit Kd Variation vs. <0.5 Log Units for Short-Chain PFAS

Nguyen et al. (2020, Environ Sci Technol) conducted a systematic evaluation of soil-water partitioning coefficients (log Kd) for a broad range of PFAS across multiple soil types [1]. The study included three AFFF-related zwitterionic PFAS: AmPr-FHxSA, TAmPr-FHxSA, and 6:2 FTSA-PrB. Across all tested soils, the Kd values of zwitterionic AmPr-FHxSA and TAmPr-FHxSA varied by approximately 1.5 to 2 log units, a range substantially larger than that observed for short-chain PFAS (≤ 5 -CF₂- moieties; <0.5 log unit variation) and long-chain PFAS (>0.5 to 1.5 log unit variation) [1]. The study demonstrated that soil-water partitioning coefficients for all PFAS were chain-length-dependent and significantly linearly related to molecular weight for compounds with MW > 350 g/mol (R² = 0.94, p < 0.0001) [1]. Solution pH was shown to influence PFAS speciation and soil surface chemistry, with Kd values increasing when pH decreased from approximately 8 to 3 [1].

Environmental fate and transport Groundwater monitoring Sorption modeling

Biotransformation Product Yield: 38% vs. 30% Identifiable Products Under Methane-Oxidizing vs. Acetate-Oxidizing Redox Conditions

Cook et al. (2022, Environ Sci Technol) compared the aerobic biotransformation of AmPr-FHxSA by microbial enrichments from AFFF-impacted soil amended with different substrates [1]. Methane-oxidizing cultures yielded the highest proportion of identifiable transformation products at 38%, comprising perfluorohexane sulfonamide (FHxSA) and perfluorohexane sulfonic acid (PFHxS). Acetate-oxidizing cultures produced 30% identifiable products under the same experimental framework [1]. The study further demonstrated that perfluorohexanoic acid (PFHxA) accounted for over 95% of products formed during chemical oxidation, while AmPr-FHxSA and FHxSA were identified for the first time as ECF-based precursors that generate PFHxS during the total oxidizable precursor (TOP) assay—a finding with direct implications for regulatory monitoring of PFAS at AFFF-impacted sites [1][2].

PFAS precursor biotransformation Bioremediation Environmental monitoring

Surface Tension Reduction Below 20 dyn/cm at ≤0.2 g/L: Class-Level Performance of Perfluoroalkane Sulfonamide Salts vs. Hydrocarbon Surfactants

Patent literature establishes that perfluoroalkane sulfonamide salts—including quaternary ammonium salts structurally analogous to CAS 68957-61-9—reduce the surface tension of water to less than 20 dyn/cm (equivalent to <20 mN/m) at concentrations as low as approximately 0.2 g/L [1]. This performance places the compound within the characteristic surface tension range of fluorinated surfactants (15–20 mN/m), which is substantially below the practical minimum achievable by conventional hydrocarbon surfactants (~23 mN/m) [2]. For context, the structurally related N-carboxyethyl, N-3-dimethylaminopropyl-perfluorohexylsulfonamide (amphoteric analog) achieves a surface tension of 16 mN/m at 0.1% aqueous concentration [3]. The quaternized perfluoroalkane-sulfonamido-polymethylenealkylamine class is specifically identified as effective across neutral, acidic, and basic aqueous solutions even at minute concentrations [4].

Fluorosurfactant performance AFFF formulation Interfacial tension

High-Value Application Scenarios for N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide Monohydrochloride (CAS 68957-61-9) Grounded in Quantitative Evidence


Environmental Fate Studies of C6 ECF-Based PFAS Precursors at AFFF-Impacted Sites

The compound's well-characterized biotransformation pathway—yielding 30–38% identifiable products (FHxSA and PFHxS) depending on redox conditions [1]—makes CAS 68957-61-9 an essential analytical reference standard for fate-and-transport studies at AFFF-impacted groundwater sites. Its uniquely wide soil-water partitioning range (~1.5–2 log Kd units across diverse soils) relative to short-chain PFAS (<0.5 log units) [2] necessitates the use of this specific compound rather than generic PFAS surrogates when parameterizing site-specific sorption and transport models.

Microbial Ecotoxicology Screening in Bioremediation Compatibility Assessments

The demonstrated differential inhibition of aerobic BTEX-degrading consortia by AmPr-FHxSA compared to anionic PFHxS at equivalent concentrations [3] positions this compound as a critical test substance for evaluating bioremediation compatibility at co-contaminated sites. Its more pronounced inhibitory effect relative to the perfluorinated acid form means that risk assessments relying solely on PFHxS monitoring data will underestimate microbial toxicity where sulfonamide-based precursors are present.

Cationic Fluorosurfactant Reference for AFFF Reformulation and Specialty Coating Development

The permanently cationic quaternary ammonium character of the hydrochloride salt—distinguishing it from the pH-dependent free base (CAS 50598-28-2)—provides formulation scientists with a surfactant standard that delivers consistent aqueous solubility and surface activity (<20 dyn/cm at ≤0.2 g/L) across neutral, acidic, and basic conditions [4][5]. This performance attribute is directly relevant to the development of next-generation aqueous film-forming foams and fluorinated specialty coatings where pH-independent surface tension reduction is a formulation requirement.

Total Oxidizable Precursor (TOP) Assay Validation and PFAS Precursor Monitoring

The 2022 demonstration that AmPr-FHxSA is one of the first two confirmed ECF-based precursors that generate PFHxS during the TOP assay [1] makes this compound indispensable for analytical laboratories validating TOP assay protocols. Its inclusion as a calibration standard enables accurate quantification of the precursor contribution to total PFHxS loads at contaminated sites, addressing a critical gap in regulatory PFAS monitoring frameworks.

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